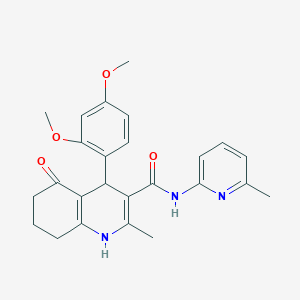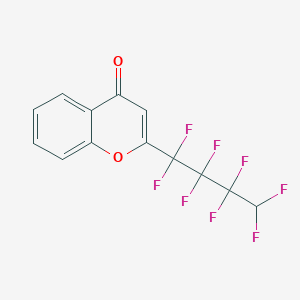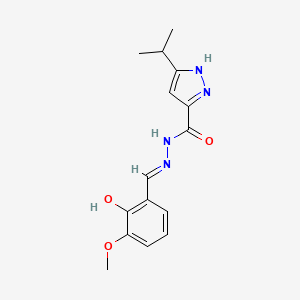
4-(2,4-Dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and methoxyphenyl groups. Its intricate molecular architecture makes it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 4-(2,4-Dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Final Coupling and Cyclization: The final step involves the coupling of the intermediate compounds followed by cyclization to form the hexahydroquinoline structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-(2,4-Dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different substituents.
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be used to attach additional aromatic or aliphatic groups.
Common reagents used in these reactions include boronic acids, halogenated compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and signaling pathways, such as protein kinases and phosphodiesterases, which play crucial roles in cell growth, signaling, and inflammation. By modulating these pathways, the compound can exert its therapeutic effects, including inducing apoptosis in cancer cells and reducing inflammation.
Comparison with Similar Compounds
Similar compounds to 4-(2,4-Dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include:
N-(2,4-Dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: This compound shares structural similarities and has been studied for its therapeutic potential.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also target similar molecular pathways and have shown promise in cancer research.
Hydrazine-Coupled Pyrazole Derivatives: Known for their diverse pharmacological effects, these compounds have been studied for their anti-leishmanial and anti-malarial activities.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to modulate multiple biological pathways, making it a versatile compound for various research applications.
Properties
CAS No. |
361195-24-6 |
|---|---|
Molecular Formula |
C25H27N3O4 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H27N3O4/c1-14-7-5-10-21(26-14)28-25(30)22-15(2)27-18-8-6-9-19(29)24(18)23(22)17-12-11-16(31-3)13-20(17)32-4/h5,7,10-13,23,27H,6,8-9H2,1-4H3,(H,26,28,30) |
InChI Key |
LMFSXHNZISUQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=C(C=C4)OC)OC)C(=O)CCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(4-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11648288.png)
![2-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11648291.png)
![methyl 6-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11648292.png)
![8-morpholin-4-yl-N-pentyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11648300.png)
![(5Z)-1-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11648315.png)
![3,5-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11648327.png)

![4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B11648336.png)

![Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11648344.png)
![propyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11648345.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648348.png)
![2-(2-methylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11648349.png)
![(6Z)-6-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648362.png)
